molecular formula C39H46N6O6 B138318 Cgppvpp CAS No. 144838-26-6

Cgppvpp

Cat. No.: B138318
CAS No.: 144838-26-6
M. Wt: 694.8 g/mol
InChI Key: ICFMHQOZABXAMR-JOBLXHLTSA-N
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Description

Cgppvpp is a cyclic peptide composed of six amino acids: glycine, proline, phenylalanine, valine, phenylalanine, and phenylalanine. This compound has a molecular formula of C39H46N6O6 and a molecular weight of 694.82 g/mol . Cyclic peptides like this one are known for their stability and unique biological activities, making them of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.

Industrial Production Methods

Industrial production of cyclic peptides often involves large-scale SPPS, which can be automated for efficiency. The process is similar to laboratory-scale synthesis but optimized for higher yields and purity. Purification is typically achieved using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cgppvpp can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated phenylalanine residues.

Scientific Research Applications

Cgppvpp has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its stability and bioactivity.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The cyclic structure of the peptide enhances its stability and binding affinity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cgppvpp is unique due to its specific sequence of amino acids, which imparts distinct biological activities and stability. Its multiple phenylalanine residues contribute to its hydrophobic character and potential interactions with hydrophobic targets.

Properties

CAS No.

144838-26-6

Molecular Formula

C39H46N6O6

Molecular Weight

694.8 g/mol

IUPAC Name

(6S,9S,12S,15S,18S)-6,9,15-tribenzyl-12-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C39H46N6O6/c1-25(2)34-39(51)43-30(22-27-15-8-4-9-16-27)36(48)41-29(21-26-13-6-3-7-14-26)35(47)40-24-33(46)45-20-12-19-32(45)38(50)42-31(37(49)44-34)23-28-17-10-5-11-18-28/h3-11,13-18,25,29-32,34H,12,19-24H2,1-2H3,(H,40,47)(H,41,48)(H,42,50)(H,43,51)(H,44,49)/t29-,30-,31-,32-,34-/m0/s1

InChI Key

ICFMHQOZABXAMR-JOBLXHLTSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5

Synonyms

CGPPVPP
cyclo(Gly-Pro-Phe-Val-Phe-Phe)
cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl)

Origin of Product

United States

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